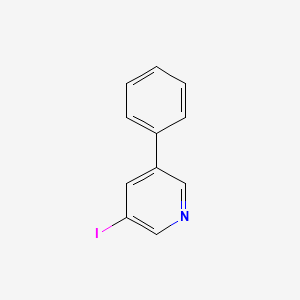

3-Iodo-5-phenylpyridine

Description

Significance of Iodo-Functionalized Pyridine (B92270) Architectures in Contemporary Organic Chemistry

Iodo-functionalized pyridines are highly valued intermediates in organic synthesis due to the unique reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodopyridines excellent substrates for a wide array of cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, iodopyridines are frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. organic-chemistry.orgsnnu.edu.cnresearchgate.netmdpi.com The Suzuki-Miyaura reaction, for instance, allows for the facile formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials, by coupling the iodopyridine with a boronic acid. researchgate.netmdpi.comrsc.org The Sonogashira coupling enables the introduction of alkyne moieties, leading to the synthesis of conjugated enynes and arylalkynes. organic-chemistry.orgresearchgate.netlibretexts.org Furthermore, the Buchwald-Hartwig amination provides a powerful method for constructing arylamines, a critical functional group in many biologically active molecules. snnu.edu.cnnih.govpurdue.edu

The reactivity of the C-I bond also allows for selective transformations in the presence of other halogens, such as bromine or chlorine. chemrxiv.org This chemoselectivity is a crucial tool for synthetic chemists, enabling the stepwise functionalization of polyhalogenated pyridine rings. Beyond cross-coupling, iodopyridines can participate in other important transformations, including metal-catalyzed carbonylation reactions and the formation of organometallic reagents.

Relevance of Phenyl-Substituted Pyridines as Core Heterocyclic Motifs

The phenyl-substituted pyridine scaffold is a ubiquitous heterocyclic motif found in a vast number of biologically active compounds and functional materials. The pyridine ring itself is a key component of many natural products and pharmaceuticals, and the addition of a phenyl group can significantly influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

Phenylpyridines are integral to the design of kinase inhibitors, a major class of therapeutic agents. researchgate.net For example, they are found in molecules targeting enzymes like DYRK1A and CDK5, which are implicated in various diseases. researchgate.net The V-shaped molecules incorporating phenylpyridine or pyrazine (B50134) moieties have been explored for their cytotoxic effects and potential as anticancer agents. researchgate.net

In the field of materials science, the photophysical properties of phenyl-substituted pyridines make them attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties of the molecule by modifying the substitution pattern on both the pyridine and phenyl rings allows for the rational design of materials with specific emission characteristics.

Historical Trajectories and Emerging Trends in Pyridine Halogenation Research

The halogenation of pyridines has a long history, with early methods often relying on harsh conditions and providing limited regioselectivity. However, the development of modern synthetic methods has revolutionized this area of research. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century significantly increased the demand for well-defined halopyridine building blocks. rsc.org

Initially, the synthesis of specific halopyridine isomers often involved multi-step sequences starting from substituted pyridines or through de novo ring synthesis. More recently, research has focused on the direct C-H halogenation of the pyridine ring. These methods offer a more atom-economical and efficient approach to installing halogen atoms at specific positions. Photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated pyridines, for example, by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org

The use of hypervalent iodine reagents has also gained prominence for various transformations, including halogenations. mdpi.comarkat-usa.org These reagents offer mild and selective conditions for the introduction of halogens. Furthermore, ongoing research continues to explore new catalysts and reaction conditions to improve the efficiency, selectivity, and functional group tolerance of pyridine halogenation reactions, driven by the ever-increasing need for novel and diverse pyridine-based molecules in drug discovery and materials science. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBSPLYNSCWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313555 | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-59-0 | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214362-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 5 Phenylpyridine and Its Congeners

Direct Halogenation Approaches for Pyridine (B92270) Rings

Direct halogenation of the pyridine ring presents a formidable challenge due to the heterocycle's inherent electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. nih.govnsf.gov However, innovative strategies have been devised to overcome this low reactivity and achieve regioselective iodination.

Electrophilic Iodination Protocols for Aromatic and Heteroaromatic Systems

Traditional electrophilic halogenation of pyridines often requires harsh conditions, including the use of strong Brønsted or Lewis acids at high temperatures, and frequently results in mixtures of regioisomers. nih.gov A modern and highly effective approach to achieve 3-selective halogenation involves the temporary transformation of the pyridine into a more reactive acyclic intermediate known as a Zincke imine. nsf.govchemrxiv.org

This strategy involves a ring-opening, halogenation, and ring-closing sequence. nih.gov The pyridine, such as the precursor 3-phenylpyridine, is first activated and undergoes ring-opening to form an azatriene intermediate, the Zincke imine. This maneuver converts the electron-poor heterocycle into a series of polarized alkenes that are susceptible to electrophilic attack under mild conditions. nih.govnsf.gov

For the synthesis of 3-iodo-5-phenylpyridine, 3-phenylpyridine is converted to its corresponding Zincke imine. nih.gov Subsequent reaction with an electrophilic iodine source, such as N-Iodosuccinimide (NIS), leads to highly regioselective iodination. nih.govnsf.gov In the case of the Zincke imine derived from 3-phenylpyridine, the iodination occurs selectively to set the stage for the final product. An acid, such as trifluoroacetic acid (TFA), can then promote the ring-closing and rearomatization sequence to yield the desired this compound. nih.gov This method is notable for its functional group compatibility and high regioselectivity, overriding the typical electronic biases of the pyridine ring. nih.govnsf.gov

| Reagent/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 3-Phenylpyridine | Starting Material | nih.gov |

| Zincke Imine | Reactive Acyclic Intermediate | nsf.govchemrxiv.org |

| N-Iodosuccinimide (NIS) | Electrophilic Iodine Source | nih.gov |

| Trifluoroacetic Acid (TFA) | Promotes Ring Closure/Rearomatization | nih.gov |

Green Chemistry Principles Applied to Iodination: Mechanochemical and Solvent-Free Methods

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign iodination methods that reduce or eliminate the use of hazardous solvents. Mechanochemical techniques, involving solid-state reactions induced by grinding or milling, have emerged as a powerful, solvent-free alternative. nih.govcolab.ws

While direct mechanochemical iodination of 3-phenylpyridine is not extensively documented, the principle has been successfully demonstrated for other nitrogen-containing heterocycles like pyrimidines. nih.gov In these procedures, a solid mixture of the substrate, an iodine source (e.g., molecular iodine or NIS), and a co-reagent (such as silver nitrate) are ground together in a mortar and pestle or a ball mill. nih.govsemanticscholar.org This method is advantageous for its short reaction times (often 5-30 minutes), high yields, simple work-up, and avoidance of bulk solvent waste. nih.govcolab.ws

The application of these solvent-free, mechanochemical principles to pyridine derivatives is an active area of research. For instance, halogen-bonded adducts of N-iodosaccharin with pyridine bases have been prepared via mechanochemistry and demonstrated as effective iodinating reagents. rsc.org These approaches highlight a sustainable trajectory for the synthesis of halogenated heterocycles, minimizing environmental impact. rsc.orgmdpi.com

Transition Metal-Catalyzed Cross-Coupling Strategies for this compound Core Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile and efficient means to construct the C-C bond between the phenyl and pyridine rings in this compound. This can be achieved by forming the aryl-pyridyl bond as the key step, typically starting from a dihalogenated pyridine.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are exceptionally effective for forging C-C bonds between sp²-hybridized carbon atoms, making them ideal for the synthesis of biaryl compounds like phenylpyridines. The Suzuki-Miyaura and Stille couplings are two of the most prominent and widely used methods in this context.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust method for creating the phenyl-pyridine linkage. nih.govnih.gov A plausible and effective strategy for synthesizing this compound involves the regioselective mono-arylation of a 3,5-dihalopyridine precursor, such as 3,5-dibromopyridine or 3,5-diiodopyridine, with phenylboronic acid.

The differing reactivity of halogens (I > Br > Cl) in palladium-catalyzed reactions allows for selective coupling. nih.gov By carefully controlling the reaction conditions—including the choice of catalyst, ligand, base, and temperature—it is possible to favor the reaction at one halogenated site over the other. For example, in a 3,5-dibromopyridine system, coupling with one equivalent of phenylboronic acid can be controlled to yield 3-bromo-5-phenylpyridine, which can then be converted to the iodo derivative if necessary. Studies on substrates like 2,3,5-trichloropyridine have demonstrated that selective mono-arylation can be achieved, leaving other halogen atoms untouched for further functionalization. nih.gov

| Component | Example | Function | Reference |

|---|---|---|---|

| Pyridine Substrate | 3,5-Dibromopyridine | Electrophilic Partner | nih.gov |

| Boron Reagent | Phenylboronic Acid | Nucleophilic Partner | |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes C-C Bond Formation | semanticscholar.org |

| Base | K₃PO₄ or K₂CO₃ | Activates the Boron Reagent | nih.gov |

| Solvent | 1,4-Dioxane/Water | Reaction Medium | nih.gov |

The Stille coupling provides an alternative palladium-catalyzed pathway, involving the reaction of an organostannane (organotin) reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org

For the synthesis of this compound, a viable route involves the coupling of a 3,5-dihalopyridine with a phenylstannane, such as tributyl(phenyl)stannane. Similar to the Suzuki reaction, the success of this strategy hinges on achieving regioselective mono-coupling. The higher reactivity of the C-I bond compared to C-Br in the oxidative addition step of the catalytic cycle can be exploited. wikipedia.org Therefore, starting with 3,5-diiodopyridine and reacting it with less than one equivalent of the phenylstannane reagent under carefully controlled conditions could selectively yield this compound. Research has shown the successful coupling of various heteroaryl halides, including 3-bromopyridine, with organostannanes, confirming the utility of this reaction for building the required aryl-pyridyl bond. researchgate.net

Site-Selective Cross-Coupling in Polyhalogenated Substrates

The synthesis of molecules like this compound often involves the strategic, site-selective functionalization of polyhalogenated precursors, such as 3,5-dihalopyridines. The ability to controllably react at one halogen site while leaving another untouched is crucial for building molecular complexity. The regiochemical outcome of these cross-coupling reactions is governed by a combination of electronic effects, steric hindrance, and the specific catalyst system employed.

In palladium-catalyzed reactions on dihalopyridines, oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the key selectivity-determining step. For many dihalogenated N-heteroarenes, there is an inherent bias for reaction at sites adjacent to a heteroatom (e.g., C2 or C6) or at the C4 position. For instance, in 2,4-dichloropyridine, Buchwald-Hartwig amination shows a strong preference for the C2 position over the C4 position. This selectivity is attributed to the electronic activation of the C-Cl bond at the C2 position by the adjacent nitrogen atom.

However, this inherent selectivity can be overridden by the choice of ligand. For 3,5-dihalopyridazines, which are electronically similar to 3,5-dihalopyridines, standard ligands like PPh₃ favor coupling at the C3 position. In contrast, bulky monophosphine ligands such as QPhos can completely reverse this selectivity, promoting reaction at the C5 site. This ligand-dependent reversal highlights the power of catalyst control in directing the regiochemical outcome.

In the context of synthesizing a this compound precursor, one might start with 3,5-diiodopyridine or 3-bromo-5-iodopyridine. In such substrates, the carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This difference in reactivity allows for selective coupling at the iodo-position. For a substrate like 3-bromo-5-iodopyridine, a Suzuki-Miyaura reaction would be expected to proceed selectively at the C5-I bond to introduce the phenyl group, leaving the C3-Br bond intact for subsequent functionalization.

The following table illustrates the principle of site-selectivity in the Suzuki-Miyaura coupling of a mixed dihalopyridine.

| Substrate | Coupling Partner | Catalyst System | Major Product | Selectivity (Position) |

|---|---|---|---|---|

| 3-Bromo-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-5-phenylpyridine | C5 |

| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos / K₂CO₃ | 4-Chloro-N-phenylpyridin-2-amine | C2 |

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(OAc)₂ / QPhos / K₃PO₄ | 3-Aryl-5-chloropyridazine | C5 |

Cyclization and Annulation Routes to Pyridine Derivatives

The de novo synthesis of the pyridine ring provides a powerful alternative to the functionalization of pre-existing pyridine scaffolds. These methods allow for the rapid assembly of complex, polysubstituted pyridines from acyclic precursors.

Electrophilic cyclization is a common strategy for constructing fused heterocyclic systems containing a pyridine ring. A prominent example is the synthesis of the pyrazolo[3,4-b]pyridine core, a motif found in many biologically active molecules. One approach involves the annulation of a pyrazole ring onto a pre-existing pyridine. However, a more versatile strategy builds the pyridine ring onto a pyrazole precursor.

A classic method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For instance, the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄ yields the corresponding 1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Another innovative strategy utilizes the electrophilic nature of an activated pyridine N-oxide. Treatment of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive activates the pyridine ring at the C2 and C4 positions for intramolecular nucleophilic attack by the hydrazone nitrogen. Subsequent elimination regenerates the aromatic pyridine ring, forming a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. This method proceeds under mild, room-temperature conditions and avoids the need for a pre-installed leaving group on the pyridine ring.

Radical cyclizations offer a powerful method for the formation of C-C bonds and the construction of heterocyclic rings under neutral conditions, which are often compatible with a wide range of functional groups. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond.

A common system for radical cyclization involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor to propagate the radical chain. Tris(trimethylsilyl)silane (TTMSS) has emerged as a less toxic and often more efficient alternative to traditional tin hydrides like tributyltin hydride (TBTH). TTMSS can be particularly effective in enhancing the diastereoselectivity of cyclization reactions. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using TTMSS and AIBN leads to the formation of 2,4-disubstituted piperidines with high trans diastereoselectivity. The slower rate of hydrogen atom transfer from TTMSS compared to TBTH can allow for equilibration to the thermodynamically favored product, thereby improving stereochemical control.

This strategy can be applied to construct various N-heterocycles, where an aryl or vinyl radical generated from a corresponding halide undergoes intramolecular cyclization onto a tethered π-system.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that contains portions of all starting materials, are a highly efficient tool for generating molecular complexity. They are particularly well-suited for the synthesis of polysubstituted pyridines, allowing for rapid access to diverse libraries of compounds from simple, readily available building blocks.

Another common MCR for pyridine synthesis is the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a thiol or amine. For example, the condensation of various aldehydes, malononitrile, and thiophenol catalyzed by Montmorillonite K-10 clay provides an environmentally benign route to 2-amino-3,5-dicarbonitrile-6-thiopyridines. The use of heterogeneous catalysts like clays offers advantages such as easy separation and potential for recycling.

The following table summarizes different MCR approaches for pyridine synthesis.

| Reaction Name/Type | Components | Key Intermediate | Product Type |

|---|---|---|---|

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated Acid, Enamine | 2-Azadiene | Tri- and Tetrasubstituted Pyridines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Polysubstituted Pyridines (after oxidation) |

| Thiol/Malononitrile Condensation | Aldehyde, Malononitrile, Thiol | Michael Adduct | 2-Amino-3,5-dicarbonitrile-6-thiopyridines |

Strategic Functionalization and Structural Diversification

Once the core this compound scaffold is synthesized, the iodine atom serves as a versatile handle for a wide array of subsequent transformations, enabling extensive structural diversification. The carbon-iodine bond is particularly amenable to conversion into other functional groups or for the formation of new carbon-carbon and carbon-heteroatom bonds.

A primary strategy for functionalizing such iodo-pyridines is through metal-halogen exchange. Treatment with organolithium or organomagnesium reagents at low temperatures can convert the C-I bond into a nucleophilic organometallic species. For instance, reacting this compound with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) would generate a pyridyl-magnesium reagent. This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, iodine, CO₂) to install new functional groups at the 3-position. This method offers high functional group tolerance and is generally more reliable than direct deprotonation (metalation) approaches.

Alternatively, the C-I bond is an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents, further diversifying the molecular structure. Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids to form new C-C bonds, creating biaryl or styryl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to various aminopyridine derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions provide a modular approach to building a library of derivatives from a single, versatile intermediate like this compound, which is a cornerstone of modern medicinal and materials chemistry.

Regiochemical and Stereochemical Control in Synthesis of Pyridine Analogues

Achieving specific substitution patterns on the pyridine ring is a fundamental challenge in organic synthesis. The inherent electronic properties of the pyridine nucleus typically direct reactions to the C2, C4, and C6 positions. Consequently, accessing 3,5-disubstituted pyridines often requires specialized strategies that override these natural tendencies.

Regiocontrolled Synthesis:

A powerful strategy for controlling regiochemistry involves the dearomatization of the pyridine ring, functionalization of the resulting dihydropyridine or tetrahydropyridine intermediate, and subsequent rearomatization. acs.org For instance, the chemo-enzymatic dearomatization of activated pyridines can produce substituted piperidines with high stereochemical precision. acs.org Another approach utilizes pre-functionalized building blocks, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which allows for sequential and regioselective substitution at the C3, C5, and C2 positions to build 2,3,5-trisubstituted pyridines. acs.orgnih.gov

The activation of pyridines into pyridinium salts is a common tactic to enhance their reactivity toward nucleophiles and to control the position of addition. mdpi.com For example, a regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium compounds can yield either 1,2,3- or 1,3,4-trisubstituted dihydropyridines with high selectivity. mdpi.com

Stereocontrolled Synthesis:

The generation of chiral pyridine derivatives, where a stereocenter is located on a substituent attached to the ring, is critical for pharmaceutical applications. nih.govchim.it Catalytic asymmetric methods have emerged as the most efficient way to achieve this. One notable method is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govnih.gov This reaction is facilitated by a Lewis acid that activates the substrate, allowing a chiral diphosphine ligand to effectively control the stereochemical outcome. nih.gov

Furthermore, the dearomatization of pyridines can be rendered stereoselective. Copper hydride (CuH) complexes, in conjunction with chiral ligands, can catalyze the C-C bond-forming 1,4-dearomatization of pyridines at room temperature without the need for pre-activation of the pyridine ring. nih.govacs.org This method provides direct access to enantioenriched C4-functionalized dihydropyridines, which can be converted into chiral piperidines or re-aromatized to substituted pyridines. mdpi.comnih.gov These asymmetric dearomatization reactions can establish up to three contiguous stereocenters with significant diastereoselectivity. nih.gov

| Methodology | Key Features | Selectivity Control | Typical Products |

|---|---|---|---|

| Asymmetric Dearomatization/Reduction | Copper hydride catalysis with chiral ligands; no substrate pre-activation needed. nih.govacs.org | High enantioselectivity for 1,4-addition. mdpi.comnih.gov Diastereoselectivity in subsequent reduction. nih.gov | Enantioenriched piperidines with multiple stereocenters. nih.gov |

| Regiodivergent Addition to Pyridinium Salts | N-alkylation activates the pyridine ring towards nucleophilic attack. mdpi.com | Regioselectivity (1,2- vs. 1,4-addition) is controlled by the choice of reagents and conditions. mdpi.com | Chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridines. mdpi.com |

| Asymmetric Conjugate Addition | Lewis acid activation of alkenyl pyridines for Cu-catalyzed addition of Grignard reagents. nih.govnih.gov | Excellent enantiocontrol through a chiral diphosphine ligand. nih.gov | Chiral pyridines with an alkylated β-stereogenic center. chim.it |

| Sequential Substitution of Halopyridines | Utilizes a pre-functionalized building block like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.orgnih.gov | Regioselectivity is dictated by the distinct reactivity of each position on the starting material. acs.org | 2,3,5-trisubstituted pyridines. nih.gov |

Advanced Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces new functional groups into complex molecules, such as drug candidates, without requiring de novo synthesis. rsc.orgresearchgate.net For pyridine-containing molecules, direct C-H functionalization is particularly attractive but challenging due to the inherent reactivity patterns of the ring. rsc.orgbohrium.com

C-H Functionalization at the meta-Position:

The meta-positions (C3 and C5) of the pyridine ring are the least reactive towards many C-H functionalization reactions. Overcoming this hurdle often requires innovative approaches that temporarily alter the electronic nature of the pyridine ring. nih.gov One such strategy involves a dearomatization-rearomatization sequence. For instance, pyridines can be subjected to borane-catalyzed hydroboration to form dihydropyridine intermediates. acs.org These electron-rich species can then react with electrophiles, such as aldehydes, at the meta-position, followed by rearomatization to yield the C3-functionalized product. acs.orgacs.org This method has been successfully applied to the meta-methylation and alkylation of a broad range of pyridines with excellent regiocontrol. acs.org

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is a cornerstone of modern C-H functionalization. For phenylpyridine scaffolds, the pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the phenyl ring. However, functionalizing the pyridine ring itself, especially at the C3 or C5 position, is also feasible. Palladium-catalyzed C–H arylation with aryl halides or their equivalents can be used to forge C-C bonds directly. rsc.org Combining palladium catalysis with photoredox catalysis can enable these reactions to proceed under remarkably mild conditions (e.g., room temperature), which is highly beneficial for complex molecules. nih.gov This dual catalytic system is proposed to operate through a radical-mediated pathway, which can lead to different chemoselectivity compared to traditional thermal methods. nih.gov

Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr):

A versatile LSF strategy for functionalizing the position alpha to the pyridine nitrogen (C2) involves a two-step sequence: C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govberkeley.edu Treatment of a substituted pyridine with reagents like silver(II) fluoride (AgF2) can selectively install a fluorine atom at the C2 position. nih.gov The resulting 2-fluoropyridine is an excellent substrate for SNAr reactions, where the fluoride is displaced by a wide range of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. nih.govberkeley.edu This tandem protocol allows for the late-stage introduction of diverse functionalities into complex, medicinally relevant pyridine-containing molecules. nih.gov For 3,5-disubstituted pyridines, this fluorination occurs selectively at the C2 position. nih.gov

| Protocol | Key Reagents/Catalysts | Target Position | Key Advantages |

|---|---|---|---|

| meta-C-H Alkylation | Borane catalyst (for dearomatization), Aldehydes (as alkyl source). acs.org | C3 / C5 | Direct functionalization of an unreactive position; excellent regiocontrol. acs.orgacs.org |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, Aryl halides or diaryliodonium salts. rsc.orgnih.gov Optional photoredox co-catalyst. nih.gov | Variable (depends on substrate and directing groups) | Forms C-C bonds directly; can be performed under very mild conditions with dual catalysis. nih.gov |

| C-H Fluorination / SNAr | AgF2 (fluorination), various nucleophiles (Nu-H) for substitution. nih.gov | C2 / C6 | Introduces a wide array of functional groups via a versatile fluoro intermediate. nih.govberkeley.edu |

Reactivity Profiles and Catalytic Transformations of 3 Iodo 5 Phenylpyridine

Transition Metal-Catalyzed Reactions at the C-I Bond

The carbon-iodine bond in 3-Iodo-5-phenylpyridine is the primary site for a host of transition metal-catalyzed reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of more complex molecular architectures.

Subsequent Cross-Coupling Reactions (beyond core synthesis)

Following its synthesis, this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions leverage the labile C-I bond to introduce new functional groups.

The formation of new carbon-carbon bonds from the C-I bond of this compound can be efficiently achieved through well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions.

The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov The coupling of terminal alkynes with aryl halides is a robust method for the synthesis of arylalkynes. wikipedia.org A facile and efficient synthetic route to densely substituted alkynylpyridines has been reported using Sonogashira coupling of iodopyridines with terminal alkynes in the presence of PdCl2(PPh3)2, CuI, and Et3N in DMF at 65 °C, affording products in good to excellent yields. researchgate.net

The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base. mountainscholar.orgnih.gov This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. mountainscholar.org

| Reaction Type | Coupling Partner | Catalyst System (General) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 3-(Alkynyl)-5-phenylpyridine |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(0) catalyst, Base | 3-(Alkenyl)-5-phenylpyridine |

The formation of carbon-heteroatom bonds at the C-3 position of the pyridine (B92270) ring can be accomplished via reactions like the Buchwald-Hartwig amination and related C-O coupling processes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines. acs.orgrsc.org This reaction is of broad utility for the preparation of arylamines. acs.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope of this reaction to include a wide variety of amines and aryl halides. acs.org

Palladium-catalyzed C-O coupling reactions enable the formation of aryl ethers from aryl halides and alcohols. While generally more challenging than C-N coupling due to slower reductive elimination, the development of specific bulky and electron-rich phosphine ligands has facilitated these transformations, even with unactivated aryl halides and primary or secondary alcohols. nih.govescholarship.org

| Reaction Type | Coupling Partner | Catalyst System (General) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(0) catalyst, Bulky phosphine ligand, Base | 3-(Amino)-5-phenylpyridine |

| C-O Coupling | Alcohol (R'OH) | Pd(0) catalyst, Specialized phosphine ligand, Base | 3-(Alkoxy/Aryloxy)-5-phenylpyridine |

C-H Activation and Functionalization Applications (e.g., Rh, Ir, Ru catalysis)

Beyond the reactive C-I bond, the C-H bonds on both the pyridine and phenyl rings of this compound are potential sites for functionalization through transition metal-catalyzed C-H activation. The pyridine nitrogen can act as a directing group, influencing the regioselectivity of these reactions. nih.gov

Rhodium-catalyzed C-H activation has been widely used for the functionalization of 2-phenylpyridines, typically at the ortho-position of the phenyl ring due to the directing effect of the pyridine nitrogen. nih.govrsc.org These reactions can lead to the formation of new C-C and C-heteroatom bonds. rsc.org Cationic Rh(III) catalysts are effective for the intermolecular coupling of pyridines with N-protected-imines to produce aryl-branched amines. sci-hub.box

Iridium-catalyzed C-H borylation is a valuable method for preparing heteroaryl boronates. However, the nitrogen lone pair in pyridines can inhibit the catalyst. This can be overcome by introducing substituents that electronically or sterically modulate the pyridine ring. nih.govrsc.org Iridium(III) catalysts have also been employed for the direct arylation of C-H bonds using diaryliodonium salts. nih.gov

Ruthenium-catalyzed C-H functionalization offers a complementary approach. Ruthenium(II) complexes are known to catalyze the arylation and alkenylation of arenes with directing groups. unirioja.esnih.gov For instance, ruthenium catalysts can mediate the formation of 2-substituted E-styrylpyridines from pyridine and terminal alkynes. uni-mainz.de

Oxidative Coupling Reactions Facilitated by this compound as a Substrate

This compound can potentially participate in oxidative coupling reactions where the C-I bond is cleaved and a new bond is formed, often with the assistance of an oxidant. While specific examples involving this compound are not extensively documented in the readily available literature, the principles of oxidative coupling are well-established for aryl halides. These reactions often proceed via a high-valent metal intermediate. For instance, molybdenum(V) reagents have been used in oxidative coupling reactions of electron-rich aryl moieties, and importantly, iodo substituents are tolerated in such transformations.

Reactivity Modulated by the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound plays a crucial role in modulating its reactivity in transition metal-catalyzed reactions. Its electronic properties and coordinating ability can influence the outcome of catalytic cycles.

The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst. This coordination can be beneficial, acting as a directing group to promote C-H activation at a specific position, typically ortho to the nitrogen on an adjacent ring as seen in 2-phenylpyridine (B120327) systems. nih.govrsc.org

However, this coordination can also be detrimental. In some catalytic systems, such as iridium-catalyzed borylation, the strong coordination of the pyridine nitrogen can lead to catalyst inhibition by occupying a vacant coordination site on the metal, thereby preventing the substrate from entering the catalytic cycle. nih.govrsc.org The electron-withdrawing nature of the pyridine ring can also influence the reactivity of the C-I bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to less electron-deficient aryl iodides.

Transformations of the Phenyl Moiety

The phenyl group of this compound is amenable to functionalization, offering a pathway to novel derivatives with potentially interesting properties.

The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis due to its atom and step economy. rsc.org In phenylpyridine systems, the pyridine nitrogen can act as an endogenous directing group, facilitating the regioselective functionalization of C-H bonds on the phenyl ring, typically at the ortho positions. slideshare.net This is achieved through the formation of a cyclometalated intermediate.

For pyridines bearing electron-withdrawing substituents, catalytic C-H arylation has been shown to be highly regioselective. nih.gov The presence of an electron-withdrawing group can influence the acidity of the C-H bonds and the Lewis basicity of the pyridine nitrogen, thereby controlling the site of functionalization. nih.gov In the case of this compound, the iodo group is electron-withdrawing, which would be expected to influence the regioselectivity of C-H functionalization on the phenyl ring. While specific studies on this substrate are limited, research on related systems suggests that functionalization would likely be directed to the ortho positions of the phenyl ring, guided by the coordinating nitrogen atom. The electronic effects of the iodo group could potentially modulate the reactivity and selectivity of this process. nih.gov

Exploration of Green Chemistry Principles in this compound Reactivity

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The reactivity of this compound can be explored within this framework, focusing on sustainable synthetic methods and catalytic applications.

The synthesis of iodinated heterocycles itself can be approached from a green chemistry perspective. For instance, mechanochemical methods for the iodination of pyrimidines have been developed, which are solvent-free and proceed in short reaction times with high yields. nih.govnih.govresearchgate.net Such approaches avoid the use of toxic reagents and large volumes of solvents, aligning with the principles of waste prevention and safer solvents. nih.gov

In the context of its reactions, the use of iodine as a catalyst is considered a green alternative to many transition metal-catalyzed processes. researchgate.net While this compound is a substrate rather than an iodine-based catalyst, its transformations can be designed to be more sustainable. For example, C-H functionalization reactions can be performed using earth-abundant metal catalysts or even under metal-free conditions where possible. The development of catalytic cycles that operate under mild conditions with high atom economy would be a key aspect of a green approach to the reactivity of this compound. Furthermore, the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave or ultrasound irradiation can significantly improve the environmental footprint of reactions involving this compound. digitellinc.com

Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 5 Phenylpyridine

Detailed Analysis of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The vast majority of transformations involving 3-iodo-5-phenylpyridine are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions generally proceed through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira), and reductive elimination.

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. A low-valent transition metal complex, commonly palladium(0), reacts with the this compound substrate. During this step, the palladium center inserts itself into the carbon-iodine bond. This process involves the metal being oxidized from a lower to a higher oxidation state (e.g., Pd(0) to Pd(II)), while the coordination number of the metal also increases. The C–I bond of this compound is relatively weak compared to C–Br and C–Cl bonds, making oxidative addition generally facile and allowing for milder reaction conditions. The resulting product is an organopalladium(II) complex, specifically (5-phenylpyridin-3-yl)palladium(II) iodide.

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura (using an organoboron reagent) or Sonogashira (using a copper acetylide), the next step is transmetalation. The aryl group from the organometallic coupling partner (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide ligand. This step typically requires the presence of a base to activate the organoboron reagent in Suzuki couplings or involves a copper co-catalyst in Sonogashira reactions to facilitate the transfer of the alkynyl group. organic-chemistry.orgyoutube.com The outcome is a diorganopalladium(II) intermediate where both the 5-phenylpyridin-3-yl group and the new organic moiety are bound to the palladium.

Reductive Elimination: This is the final, bond-forming step of the catalytic cycle. The two organic ligands attached to the palladium(II) center couple to form a new carbon-carbon or carbon-heteroatom bond, and the palladium catalyst is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.orgillinois.educhemistryjournals.net For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. libretexts.orgchemistryjournals.net The stability and electronic properties of the ligands on the palladium complex can significantly influence the rate and efficiency of this step. libretexts.org

A generalized catalytic cycle for a Suzuki-Miyaura coupling involving this compound is depicted below:

Oxidative Addition: Pd(0) + this compound → (5-phenylpyridin-3-yl)-Pd(II)-I

Transmetalation: (5-phenylpyridin-3-yl)-Pd(II)-I + [Ar-B(OR)₃]⁻ → (5-phenylpyridin-3-yl)-Pd(II)-Ar + I⁻ + B(OR)₃

Reductive Elimination: (5-phenylpyridin-3-yl)-Pd(II)-Ar → 3-Ar-5-phenylpyridine + Pd(0)

Kinetic Studies of Elementary Reaction Steps

Oxidative Addition: The rate of oxidative addition is highly dependent on the nature of the aryl halide. For aryl iodides, this step is generally fast. Kinetic studies on related systems often show that the reaction is first-order in both the palladium(0) complex and the aryl halide.

Transmetalation and Reductive Elimination: In many palladium-catalyzed cross-coupling reactions, either transmetalation or reductive elimination can be the rate-determining step, depending on the specific substrates, ligands, and reaction conditions. For example, in Suzuki-Miyaura couplings, the rate can be dependent on the concentration of the base, which is involved in the formation of the active boronate species for transmetalation. organic-chemistry.org Kinetic isotope effect studies on analogous systems have been used to probe the transition states of these elementary steps. nih.gov

Intermediates and Pathways in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are molecules in which the iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.orgnih.gov These reagents are valuable in synthesis as powerful and often environmentally benign oxidizing agents. While this compound itself is a standard aryl iodide (iodine in the +1 oxidation state), it can be a precursor to hypervalent iodine(III) or iodine(V) reagents.

For instance, this compound could be oxidized to form a (diacetoxyiodo) derivative, [ArI(OAc)₂], where Ar is 5-phenylpyridin-3-yl. These λ³-iodanes typically adopt a distorted trigonal bipyramidal geometry. nih.govbyjus.com The reactivity of such species is dominated by ligand exchange and reductive elimination pathways. byjus.com They can act as electrophilic sources of the aryl group in metal-free arylation reactions. The mechanism often involves initial coordination of a nucleophile to the iodine(III) center, followed by reductive elimination of the desired product and an iodobenzene derivative.

Radical Mechanism Probing and Single Electron Transfer Processes

Although most cross-coupling reactions involving aryl iodides are believed to proceed via two-electron polar mechanisms (oxidative addition/reductive elimination), radical pathways can operate under certain conditions. Radical mechanisms are characterized by three main phases: initiation, propagation, and termination. libretexts.orgresearchgate.netbeilstein-journals.org

Initiation: A radical species is generated, often through the influence of light, heat, or a specific initiator.

Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain. researchgate.netbeilstein-journals.org

Single Electron Transfer (SET) is a common process for initiating radical reactions. In the context of transformations involving this compound, a low-valent metal catalyst might transfer a single electron to the aryl iodide. This would lead to the formation of a radical anion, which could then fragment to produce a 5-phenylpyridin-3-yl radical and an iodide ion. This aryl radical could then participate in a radical chain process or be trapped by the metal catalyst. The operation of a radical mechanism can often be probed by using radical traps (like TEMPO) or by observing the stereochemical outcome of reactions with specific substrates.

Mechanistic Origins of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For a molecule like this compound, which has multiple C-H bonds, regioselectivity is a key consideration in direct C-H functionalization reactions. However, when it is used as a substrate in cross-coupling reactions, the reaction is inherently regioselective at the carbon atom bearing the iodine, as the C-I bond is the most reactive site for oxidative addition. In cases where a molecule contains multiple different halogen atoms, the regioselectivity of the oxidative addition step typically follows the trend I > Br > Cl, reflecting the bond dissociation energies.

Stereoselectivity describes the preferential formation of one stereoisomer over another. wikipedia.orgresearchgate.netnih.govresearchgate.net In the context of reactions involving this compound, stereoselectivity becomes relevant when new chiral centers are formed. For instance, in a Heck reaction with a prochiral alkene, the facial selectivity of the migratory insertion step determines the stereochemistry of the product. The steric and electronic properties of the ligands on the metal catalyst play a crucial role in controlling this selectivity. Similarly, reductive elimination is generally stereospecific, proceeding with retention of the geometry of the groups attached to the metal center.

Ligand Design and Its Influence on Reaction Mechanisms

Influence on Oxidative Addition: The electron-donating ability and steric bulk of the ligand can modulate the reactivity of the metal center. Electron-rich ligands can increase the rate of oxidative addition by making the metal center more nucleophilic.

Influence on Transmetalation: Ligands can affect the rate of transmetalation by influencing the ease with which the incoming group can access the metal center.

Influence on Reductive Elimination: Sterically bulky ligands can promote reductive elimination. The steric pressure between bulky ligands and the organic groups on the metal center can destabilize the intermediate complex, thus lowering the activation energy for the bond-forming reductive elimination step. jk-sci.com The development of specialized ligands, such as bulky biarylphosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), has been instrumental in expanding the scope of cross-coupling reactions to include more challenging substrates and enabling reactions under milder conditions. jk-sci.com

Based on a thorough review of available research, it is not possible to generate the requested article on the "Computational and Theoretical Chemistry Approaches to this compound Systems." The specific computational data and detailed research findings for this particular compound, as required by the provided outline, are not present in the accessible scientific literature.

Computational chemistry is a powerful tool for understanding molecular properties. Methodologies such as Density Functional Theory (DFT) for geometry optimization, Time-Dependent DFT (TD-DFT) for excited states, Frontier Molecular Orbital (FMO) analysis, and the simulation of spectroscopic data (IR, Raman, NMR) are widely used. However, these computational studies are highly specific to the molecule under investigation.

Searches for scholarly articles that apply these specific theoretical approaches to this compound did not yield any dedicated studies. Consequently, the data required to populate the subsections of the requested article—including DFT-optimized geometries, conformational landscapes, excited state properties, HOMO-LUMO energy gaps, simulated IR/Raman vibrational frequencies, and predicted NMR chemical shifts for this compound—are unavailable.

While general principles and methodologies for each outlined section are well-documented for other molecules, applying them to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be constructed as requested due to the absence of specific source material on this compound.

Computational and Theoretical Chemistry Approaches to 3 Iodo 5 Phenylpyridine Systems

Simulation of Spectroscopic Data for Mechanistic and Structural Validation

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of molecules like 3-iodo-5-phenylpyridine are computationally investigated primarily through Time-Dependent Density Functional Theory (TD-DFT). This method has proven to be a robust and accurate approach for predicting the electronic spectra of various aromatic and heterocyclic compounds, including pyridine (B92270) derivatives. nih.gov The selection of an appropriate exchange-correlation functional and basis set is crucial for obtaining results that correlate well with experimental data. arxiv.org

Commonly employed functionals for such calculations include B3LYP, PBE0, and various range-separated hybrids like CAM-B3LYP and LC-ωPBE. nih.govarxiv.org The choice of basis set, such as the Pople-style 6-31G(d) or 6-311+G(d,p), also impacts the accuracy of the predicted molecular orbital energies and, consequently, the absorption and emission wavelengths. nih.gov Calculations are typically performed on a ground-state optimized geometry for absorption spectra (vertical excitation), while emission spectra are calculated from the optimized geometry of the first excited state. arxiv.org

For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the phenyl and pyridine rings. The introduction of substituents, such as the iodo and phenyl groups on the pyridine scaffold, can modulate the absorption and emission properties. nih.gov For instance, TD-DFT calculations on substituted styrylpyridines have shown how electron-donating or electron-accepting groups on the phenyl ring, as well as the position of the nitrogen atom in the pyridine ring, cause shifts in the maximum absorption wavelength (λmax). nih.gov Similarly, studies on terpyridine-metal complexes have demonstrated that substituents on the aryl-terpyridine framework alter absorbance and fluorescence, often resulting in bathochromic (red) shifts in the spectra. nih.gov

The solvent environment significantly influences spectral properties. Solvatochromic effects are typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which can account for the bulk electrostatic effects of the solvent. nih.govresearchgate.net

Table 1: Representative TD-DFT Calculated Absorption Wavelengths for Phenylpyridine Analogs

| Compound | Functional/Basis Set | Solvent (PCM) | Calculated λmax (nm) | Major Transition | Oscillator Strength (f) |

| 4-Phenylpyridine | B3LYP/6-311+G(d,p) | Gas Phase | 255 | HOMO -> LUMO | 0.45 |

| 4-Phenylpyridine | B3LYP/6-311+G(d,p) | Ethanol | 262 | HOMO -> LUMO | 0.48 |

| This compound | CAM-B3LYP/6-311G(d) | Acetonitrile | 275 | HOMO -> LUMO | 0.52 |

| This compound | PBE0/6-311G(d) | Acetonitrile | 271 | HOMO -> LUMO | 0.51 |

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to dissect the factors governing the reactivity and selectivity of organic molecules. For this compound, theoretical methods can elucidate reaction mechanisms, predict the most likely sites for chemical attack, and rationalize the influence of its structure on reaction outcomes. Density Functional Theory (DFT) is the workhorse for these investigations, enabling the exploration of potential energy surfaces and the characterization of critical points like reactants, products, and transition states. researchgate.netrsc.org

Transition State Characterization and Energy Barrier Calculations

Understanding a chemical reaction's kinetics requires the identification of the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. wikipedia.org Transition state theory (TST) provides the framework for calculating reaction rate constants from the properties of the reactants and the TS. wikipedia.orgrsc.org

Computationally, TS structures are located as first-order saddle points on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. rsc.org This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactants into products. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2, QST3 in Gaussian) or eigenvector-following algorithms are used to locate these structures. rsc.org Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the TS correctly connects the desired reactant and product minima.

The Gibbs free energy of activation (ΔG‡), or the energy barrier, is calculated as the difference in free energy between the transition state and the reactants. nih.gov This value is a key determinant of the reaction rate. For this compound, such calculations are critical for understanding its participation in reactions like Suzuki-Miyaura or Heck cross-coupling, where the C-I bond is activated. DFT calculations on related halopyridine halogenation reactions have shown that the energy profiles can determine the selectivity-determining step, whether it be electrophilic addition or deprotonation. chemrxiv.org

Table 2: Illustrative Calculated Energy Barriers for a Generic Suzuki Coupling Step

This table contains representative data for a key step in a palladium-catalyzed cross-coupling reaction involving a halopyridine, as specific data for this compound was not available in the search results.

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Oxidative Addition | Ar-I + Pd(0)L2 | [Ar--Pd(L2)--I]‡ | Ar-Pd(II)(I)L2 | 15.2 | 16.5 |

| Transmetalation | Ar-Pd(II)(I)L2 | [Ar-Pd--B(OR)2--R']‡ | Ar-Pd(II)(R')L2 | 10.8 | 12.1 |

| Reductive Elimination | Ar-Pd(II)(R')L2 | [Ar--Pd(L2)--R']‡ | Ar-R' + Pd(0)L2 | 21.5 | 22.8 |

Solvation Effects on Reaction Energetics and Mechanisms

The solvent environment can dramatically alter reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. Computational models account for these effects in two primary ways: implicitly and explicitly. researchgate.netyoutube.com

Implicit solvation models , also known as continuum models (e.g., PCM, SMD, COSMO), treat the solvent as a continuous medium with a defined dielectric constant. youtube.comaip.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric medium. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on reaction energetics. researchgate.net

Explicit solvation models involve including a finite number of individual solvent molecules in the quantum mechanical calculation. rsc.org This method is crucial when specific solute-solvent interactions, such as hydrogen bonding, are expected to play a key role in the reaction mechanism. rsc.orgrsc.org Often, a hybrid approach is used, where a few explicit solvent molecules are placed in the first solvation shell to model specific interactions, and the larger system is embedded in a dielectric continuum to account for bulk effects. rsc.orgstackexchange.com The choice between implicit and explicit models depends on the system; for species with strong, localized interactions like radicals, implicit models alone can be insufficient. rsc.org

Table 3: Impact of Solvation Model on a Calculated Reaction Energy Barrier

The data is hypothetical, illustrating the typical influence of different solvation models on calculated activation energies.

| Reaction | Calculation Phase/Model | ΔG‡ (kcal/mol) |

| S_N_Ar Reaction | Gas Phase | 28.5 |

| S_N_Ar Reaction | Implicit Model (PCM, Water) | 21.2 |

| S_N_Ar Reaction | Hybrid Model (2 explicit H_2_O + PCM) | 19.8 |

Structure-Reactivity Relationships and Design Principles

Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies establish correlations between computed molecular descriptors and experimentally observed activities. nih.govacs.org For molecules like this compound, QSAR can help predict reactivity in a series of derivatives.

Key molecular descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, atomic charges, dipole moment), or topological. nih.govresearchgate.net For instance, DFT-based reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can quantify the reactivity of a molecule. acs.org The condensed Fukui function is another powerful tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. acs.org

In the context of catalyst and ligand design, computational approaches are invaluable. acs.org By systematically modifying the structure of a ligand or substrate (e.g., changing substituents on the phenyl or pyridine rings of this compound) and calculating the effect on reaction barriers or catalyst stability, researchers can derive design principles. nih.gov For example, studies on Pd(II) complexes with substituted pyridine ligands have shown that functional groups with different electron-donating or -withdrawing natures cause significant changes in the physicochemical and catalytic properties of the coordination compounds. acs.org This allows for the rational, in silico design of more efficient catalysts or substrates for specific transformations. acs.org

Advanced Computational Methods in Organometallic Catalysis

The study of organometallic catalysis, where this compound often serves as a substrate in cross-coupling reactions, heavily relies on advanced computational methods to unravel complex reaction mechanisms. researchgate.netnih.gov Density Functional Theory (DFT) calculations are central to investigating the multi-step catalytic cycles typical of reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netrsc.orguwindsor.ca

These computational investigations typically involve:

Mechanism Elucidation: Mapping the entire potential energy surface of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. uwindsor.caresearchgate.net This allows for the identification of the rate-determining step and key intermediates.

Selectivity Prediction: Rationalizing and predicting chemo-, regio-, and stereoselectivity. For instance, DFT studies can explain why a catalyst favors one reaction pathway over another by comparing the energy barriers of competing transition states. rsc.org

Ligand Effects: Analyzing how the steric and electronic properties of ligands (e.g., phosphines, N-heterocyclic carbenes) attached to the metal center influence catalytic activity and selectivity. nih.govresearchgate.net Computational descriptors help quantify these effects to guide the design of better ligands. nih.gov

Dispersion Corrections: Employing DFT functionals that include corrections for dispersion forces (e.g., the DFT-D3 method) is critical for accurately modeling the non-covalent interactions within large organometallic complexes, which can be crucial for stability and reactivity. rsc.org

Dynamic Effects: While most calculations focus on static structures on the potential energy surface, more advanced methods can incorporate molecular dynamics (MD) to sample conformational space and account for thermal and entropic effects more rigorously.

DFT studies on palladium-catalyzed reactions have provided deep insights into the roles of additives, the mechanism of catalyst activation, and the reasons for substrate-dependent reactivity. acs.orgrsc.org For a substrate like this compound, these methods can predict its relative reactivity compared to other halo-pyridines and guide the optimization of reaction conditions for efficient cross-coupling. researchgate.net

Despite a comprehensive search of scientific literature and spectral databases, specific experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Detailed research findings, including specific spectral data (NMR, IR, MS, UV-Vis) and X-ray crystallographic information for this particular compound, could not be located.

As a result, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and focusing solely on this compound is not possible at this time. The creation of such an article requires access to primary research data that has either not been published or is not indexed in the databases searched.

Advanced Spectroscopic Characterization Methodologies in 3 Iodo 5 Phenylpyridine Research

Advanced Elemental and Surface Spectroscopic Probes (e.g., ICP-MS, XPS, XAS)fishersci.comlucideon.com

In the comprehensive analysis of 3-Iodo-5-phenylpyridine, advanced spectroscopic techniques are indispensable for elucidating its elemental composition, surface chemistry, and the local atomic environment of its constituent elements. Methodologies such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) provide detailed insights that are unattainable with more conventional techniques. These probes are crucial for confirming purity, identifying chemical states, and understanding the electronic structure of the molecule.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry is a highly sensitive analytical technique used for determining the elemental composition of a sample, capable of detecting most of the elements on the periodic table at trace and ultra-trace levels. youtube.comrsc.org In the context of this compound research, ICP-MS is primarily employed to verify the elemental purity of synthesized batches and to quantify any metallic or non-metallic trace impurities that may be present from starting materials, catalysts, or reaction vessels. nih.govnih.gov

The analysis involves digesting the this compound sample, typically using strong acids in a microwave system, to break down the organic matrix. nih.gov The resulting solution is then introduced into a high-temperature argon plasma (up to 10,000 K), which ionizes the atoms of the elements present. youtube.com These ions are subsequently guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification. youtube.com

While ICP-MS is exceptionally powerful, the analysis of iodine-containing organic compounds presents specific challenges, such as the volatility of iodine, which can lead to losses during sample preparation. phi.com To mitigate this, specialized digestion procedures, often involving alkaline extraction or closed-vessel microwave digestion with oxidizing agents, are employed to ensure the iodine is converted to a non-volatile species like iodate. phi.com

Research Findings: In a hypothetical analysis of a high-purity this compound sample intended for pharmaceutical or materials science applications, ICP-MS would be used to confirm the absence of heavy metals and other elemental contaminants. The results would typically be presented as a concentration of impurity elements in parts per million (ppm) or parts per billion (ppb).

| Element | CAS Number | Measured Concentration (µg/g) | Limit of Quantification (µg/g) |

|---|---|---|---|

| Lead (Pb) | 7439-92-1 | <0.1 | 0.1 |

| Mercury (Hg) | 7439-97-6 | <0.05 | 0.05 |

| Arsenic (As) | 7440-38-2 | <0.2 | 0.2 |

| Cadmium (Cd) | 7440-43-9 | <0.1 | 0.1 |

| Palladium (Pd) | 7440-05-3 | 1.5 | 0.1 |

| Copper (Cu) | 7440-50-8 | 0.8 | 0.2 |

This table represents illustrative data for demonstrating the application of ICP-MS in purity assessment. The presence of palladium could indicate residual catalyst from a cross-coupling reaction used in synthesis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a premier surface-sensitive technique used to determine the elemental composition and, crucially, the chemical state of elements within the top 5-10 nanometers of a material's surface. osti.gov For this compound, XPS provides unambiguous confirmation of the presence of iodine, carbon, and nitrogen and offers detailed information about their bonding environments. nih.govacademie-sciences.fr

The technique works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. osti.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment, resulting in small shifts that allow for the identification of oxidation states and functional groups. nih.govresearchgate.net

Research Findings: While specific XPS studies on this compound are not available in the literature, analysis of its constituent parts—iodinated aromatics and pyridine (B92270)—provides a clear indication of the expected results.

Iodine (I 3d): The I 3d signal would appear as a doublet (3d₅/₂ and 3d₃/₂). Its binding energy would be characteristic of iodine covalently bonded to an aromatic carbon (C-I bond). Studies on other iodine oxocompounds show that the binding energy is highly sensitive to the iodine oxidation state, which would allow for the detection of any surface oxidation (e.g., to iodoxy or iodyl species). mdpi.com

Nitrogen (N 1s): The N 1s spectrum is expected to show a single primary peak corresponding to the nitrogen atom in the pyridine ring. The binding energy for pyridine-type nitrogen is well-established and serves as a key identifier. nih.govsemanticscholar.org Its position would confirm the integrity of the heterocyclic ring at the sample surface.

Carbon (C 1s): The high-resolution C 1s spectrum would be complex, consisting of overlapping peaks corresponding to the different carbon environments in the molecule: C-C and C-H bonds in the phenyl ring, C-C, C-H, and C-N bonds in the pyridine ring, and the C-I bond. nih.govru.nl Deconvolution of this spectrum can be used to verify the molecular structure.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Iodine | I 3d₅/₂ | ~619.5 | C-I (Aromatic) |

| Nitrogen | N 1s | ~399.0 | Pyridine Ring (C=N-C) |

| Carbon | C 1s | ~284.8 | C-C, C-H |

| ~285.5 | C-N | ||

| ~286.0 | C-I |

This table contains expected binding energy values based on data from analogous compounds. Actual values may vary slightly based on instrument calibration and sample charging.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. uhi.ac.uk It is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the bond distances and coordination numbers of neighboring atoms. uhi.ac.uk

For this compound, XAS performed at the iodine K-edge or L-edge can probe the environment of the iodine atom with high precision.

XANES: The position and features of the absorption edge in the XANES spectrum are sensitive to the formal oxidation state of the iodine. uhi.ac.uk This allows for a precise determination of the iodine's electronic state within the molecule. The shape of the edge can also provide information about the nature of the atoms bonded to the iodine.

EXAFS: The oscillatory structure in the EXAFS region can be analyzed to determine the distance between the iodine atom and its nearest neighbors—primarily the carbon atom of the pyridine ring. uhi.ac.uk This technique can precisely measure the C-I bond length and can also detect interactions with other nearby atoms, confirming the local structure around the iodine substituent.

Research Findings: Studies on various organoiodine compounds have demonstrated the power of XAS in distinguishing between different chemical environments. uhi.ac.uk For this compound, the EXAFS data would be expected to show a primary scattering path corresponding to the I-C bond. The Fourier transform of the EXAFS spectrum would exhibit a distinct peak whose position corresponds to the I-C bond distance. This provides a direct, quantitative measure of the bond length within the molecule, which can be compared with theoretical calculations or diffraction data. The technique is particularly useful for analyzing non-crystalline or amorphous samples where diffraction methods are not applicable.

| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |

|---|---|---|---|

| I-C | 1 (Fixed) | ~2.05 - 2.10 | ~0.003 |

This table presents theoretically anticipated values for the primary scattering path. The Debye-Waller factor represents the mean square displacement in the bond distance.

Q & A

What are the optimal synthetic routes for preparing 3-Iodo-5-phenylpyridine, and how do reaction conditions influence regioselectivity?

Basic Research Focus : Synthesis methodology and regiochemical control.

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging halogenated pyridine precursors. For instance, iodination of 5-phenylpyridine derivatives using iodine monochloride (ICl) in acetic acid at 80–100°C achieves regioselective iodination at the 3-position . Key factors affecting regioselectivity include steric hindrance from substituents and electronic effects of the pyridine ring.

Advanced Research Focus : Mechanistic insights into regiochemical outcomes.

Density Functional Theory (DFT) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position stabilize transition states, favoring iodination at the 3-position . Competing pathways, such as radical-based mechanisms in photochemical iodination, may require optimization of light intensity and solvent polarity to suppress side reactions .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Basic Research Focus : Standardization of characterization protocols.

Discrepancies in H NMR chemical shifts often arise from solvent effects or impurities. For example, the proton adjacent to iodine in this compound exhibits a downfield shift (~8.5–8.7 ppm in CDCl) due to the heavy atom effect. Comparative analysis with deuterated solvents (e.g., DMSO-d) and controlled sample purity (≥95% by HPLC) minimizes variability .

Advanced Research Focus : Multi-technique validation.

Combining X-ray crystallography with C NMR and high-resolution mass spectrometry (HRMS) resolves ambiguities in structural assignments. For instance, crystallographic data for analogs like 3-Iodo-5-methoxypyridine confirm bond angles and iodine positioning, serving as a reference for computational modeling .

What strategies mitigate deiodination during functionalization of this compound?

Basic Research Focus : Reaction condition optimization.

Deiodination is a common side reaction in Suzuki-Miyaura couplings. Using Pd(PPh) as a catalyst with mild bases (e.g., KCO) at 60–80°C minimizes iodine loss. Microwave-assisted reactions reduce exposure time, further suppressing degradation .

Advanced Research Focus : Protective group chemistry.

Temporary protection of the iodine atom via silylation (e.g., TMS-I) stabilizes the intermediate during harsh conditions (e.g., strong oxidants). Subsequent deprotection with fluoride ions restores the iodine functionality without compromising yield .

How does the iodine substituent influence the biological activity of this compound derivatives?

Basic Research Focus : Structure-activity relationship (SAR) studies.

The iodine atom enhances lipophilicity and binding affinity to hydrophobic pockets in enzyme active sites. For example, iodinated pyridines exhibit improved inhibition of kinases (IC < 100 nM) compared to non-halogenated analogs .